molecular formula C11H10O3S B1465124 6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester CAS No. 550998-58-8

6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester

Cat. No. B1465124
CAS RN: 550998-58-8
M. Wt: 222.26 g/mol
InChI Key: VMGJIYVZMYUFSI-UHFFFAOYSA-N
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Description

6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester is a chemical compound with the CAS Number: 550998-58-8 . Its IUPAC name is methyl 6-methoxy-1H-1lambda3-benzo[b]thiophene-2-carboxylate . The molecular weight of this compound is 223.27 .


Molecular Structure Analysis

The InChI code for 6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester is 1S/C11H11O3S/c1-13-8-4-3-7-5-10(11(12)14-2)15-9(7)6-8/h3-6,15H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 223.27 . It is stored at room temperature .

Safety and Hazards

A Material Safety Data Sheet (MSDS) is available for 6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester . The MSDS contains information about the potential hazards of the compound and how to handle it safely.

properties

IUPAC Name

methyl 6-methoxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-13-8-4-3-7-5-10(11(12)14-2)15-9(7)6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGJIYVZMYUFSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(S2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704861
Record name Methyl 6-methoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester

CAS RN

550998-58-8
Record name Methyl 6-methoxybenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550998-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-methoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using 2.5 g (16.2 mmol) of 2-fluoro-4-methoxybenzaldehyde, 0.97 g (24.3 mmol) of sodium hydride (60% pure) and 1.89 g (17.8 mmol) of methyl mercaptoacetate, 3.05 g (84.7% of theory) of the title compound are obtained.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step Two
Quantity
1.89 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using 2.5 g (16.2 mmol) of 2-fluoro-4-methoxybenzaldehyde, 0.97 g (24.3 mmol) of sodium hydride (60% pure) and 1.89 g (17.8 mmol) of methyl mercaptoacetate, 3.05 g (84.7% of theory) of the title compound are obtained.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step Two
Quantity
1.89 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of methyl thioglycolate (1.29 mL, 14 mmol, 1.1 eq.) in 22 mL of DMSO was added Nail 50% (0.972 g, 20 mmol, 1.56 eq.) and the mixture was stirred for 5 Min., before 2-fluoro-4-methoxybenzaldehyde (2.00 g, 13 mmol) was added (strongly exothermic). When the internal temperature had reached again 25° C., the reaction mixture was poured onto crashed ice and the precipitate filtered off, washed with water, and dried to obtain 1.896 g of the title compound as light yellow crystals.
Quantity
1.29 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 2-fluoro-4-methoxy-benzaldehyde (4.0 g, 26 mmol) in DMSO (200 mL) was added mercapto-acetic acid methyl ester (3.6 mL, 3.9 g, 39 mmol) and Et3N (10.8 mL, 7.8 g, 78 mmol) and the reaction mixture was heated (80° C., 12 h). The reaction mixture was cooled (rt) and treated with H2O (100 mL). The suspension was filtered to afford the title compound as a yellow solid (4.1 g, 71%). MS (ESI): mass calcd. for C11H10O3S, 222.0; m/z found, 223.0 [M+H]+. 1H NMR (400 MHz, CDCl3): 7.97 (d, J=0.6, 1H), 7.74 (d, J=8.8, 1H), 7.28 (d, J=2.3, 1H), 7.02 (dt, J=8.7, 4.3, 1H), 3.92 (s, 3H), 3.89 (s, 3H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
10.8 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester
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Reactant of Route 6
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